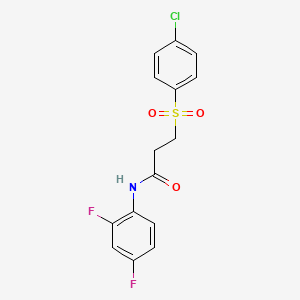![molecular formula C25H20FN3 B6509201 8-ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901245-87-2](/img/structure/B6509201.png)
8-ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a novel pyrazoloquinoline compound that has received considerable attention in recent years due to its potential applications in a variety of scientific fields. It is a highly potent anticonvulsant and neuroprotective agent with a wide range of potential therapeutic applications. This compound has been studied for its potential use in the treatment of epilepsy, neurodegenerative diseases, and other neurological disorders.
科学研究应用
8-ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been studied extensively for its potential use in the treatment of epilepsy, neurodegenerative diseases, and other neurological disorders. It has been shown to possess anticonvulsant and neuroprotective properties, and is being investigated for its potential use in the treatment of epilepsy, Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. In addition, this compound has been studied for its potential use in the treatment of cancer and other diseases.
作用机制
The mechanism of action of 8-ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is not fully understood. However, it is believed to act as an antagonist at the AMPA receptor, a type of glutamate receptor that is involved in the regulation of neuronal excitability. In addition, this compound is thought to have neuroprotective properties, as it has been shown to reduce the amount of free radicals in the brain and to protect neurons from oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the amount of free radicals in the brain, to protect neurons from oxidative stress, and to reduce seizure activity. In addition, this compound has been shown to have anti-inflammatory and anti-apoptotic effects, and to modulate the activity of several neurotransmitters, including glutamate, GABA, and serotonin.
实验室实验的优点和局限性
The use of 8-ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline in laboratory experiments has several advantages. This compound is relatively inexpensive and easy to synthesize, and it has been shown to be highly effective in the treatment of a variety of neurological disorders. However, this compound has several limitations for laboratory experiments. It is not water soluble, which can make it difficult to administer in a laboratory setting. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are a number of potential future directions for the study of 8-ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline. These include further research into the compound’s mechanism of action, the development of new synthesis methods, and the exploration of potential therapeutic applications. In addition, this compound could be studied for its potential use in the treatment of cancer and other diseases, and for its potential use as a tool for drug discovery. Finally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its potential therapeutic applications.
合成方法
8-ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be synthesized using a variety of methods. The most common method involves the condensation of 4-fluorophenylacetic acid with 4-methylphenylacetic acid in the presence of a base, such as sodium hydroxide, potassium hydroxide, or lithium hydroxide. The reaction is typically carried out at room temperature and yields the desired product in high yields. Other methods for the synthesis of this compound include the reaction of 4-fluorophenylacetic acid and 4-methylphenylacetic acid with ethyl bromide, or the reaction of 4-fluorophenylacetic acid and 4-methylphenylacetic acid with ethyl iodide.
属性
IUPAC Name |
8-ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3/c1-3-17-6-13-23-21(14-17)25-22(15-27-23)24(18-7-4-16(2)5-8-18)28-29(25)20-11-9-19(26)10-12-20/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDBLZPIEOKWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dimethylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509119.png)
![ethyl 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B6509127.png)
![ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B6509134.png)
![12-(4-tert-butylphenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene](/img/structure/B6509140.png)

![8-ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509148.png)


![3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509189.png)
![1-(3,4-dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509191.png)

![7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509209.png)
![1-(3-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509211.png)
![12,14-bis(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene](/img/structure/B6509219.png)